p-Bromobenzenesulfonate Reserpic Acid Methyl Ester

説明

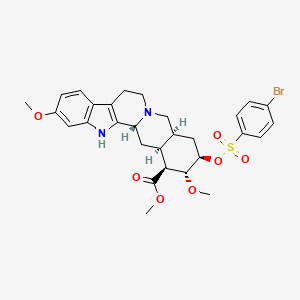

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester: is a derivative of Reserpine, a well-known alkaloid used in the treatment of hypertension and certain mental disorders. The compound has the molecular formula C29H33BrN2O7S and a molecular weight of 633.55 g/mol . It is characterized by the presence of a bromobenzenesulfonate group attached to the reserpic acid methyl ester structure .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Bromobenzenesulfonate Reserpic Acid Methyl Ester typically involves the esterification of reserpic acid with methanol in the presence of a suitable catalyst. The bromobenzenesulfonate group is introduced through a sulfonation reaction using bromobenzene sulfonyl chloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

化学反応の分析

Types of Reactions

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and mental disorders.

作用機序

The mechanism of action of p-Bromobenzenesulfonate Reserpic Acid Methyl Ester involves its interaction with specific molecular targets in the body. The compound is known to inhibit the uptake of neurotransmitters like norepinephrine and serotonin, leading to a decrease in their levels in the synaptic cleft. This action is mediated through its binding to vesicular monoamine transporters, thereby preventing the storage of neurotransmitters in synaptic vesicles .

類似化合物との比較

Similar Compounds

Reserpine: The parent compound, used in the treatment of hypertension and mental disorders.

Deserpidine: A derivative of reserpine with similar pharmacological properties.

Ajmaline: Another alkaloid with similar chemical structure and therapeutic effects.

Uniqueness

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester is unique due to the presence of the bromobenzenesulfonate group, which imparts distinct chemical and pharmacological properties. This modification enhances its solubility and stability, making it a valuable compound for research and industrial applications .

生物活性

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester is a chemical compound derived from reserpine, a well-known alkaloid with significant pharmacological properties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can contribute to the development of novel therapeutic agents.

Chemical Structure and Properties

This compound features a complex structure that includes a bromobenzene moiety and a sulfonate group. Its molecular formula is C18H20BrN2O4S, and it has a molecular weight of 432.33 g/mol. The presence of the bromine atom and sulfonate group is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µg/ml) | Activity Level |

|---|---|---|

| MCF-7 | 225.21 | Strong |

| HepG2 | 232.07 | Strong |

These findings suggest that the compound may induce apoptosis in cancer cells, a critical mechanism for cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated antioxidant properties. It was found to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing an IC50 value of 50 µg/ml, indicating moderate antioxidant activity .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in tumor cells.

- Membrane Disruption : Its antimicrobial action likely involves disrupting bacterial cell membranes or inhibiting essential enzymes.

- Free Radical Scavenging : The antioxidant properties are linked to its ability to neutralize reactive oxygen species (ROS), reducing oxidative damage.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis within 24 hours of exposure.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against drug-resistant bacterial strains, demonstrating effective inhibition and suggesting its utility in treating resistant infections.

- Oxidative Stress Models : In vivo studies using animal models exposed to oxidative stress showed that administration of the compound significantly reduced markers of oxidative damage compared to control groups.

特性

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17-(4-bromophenyl)sulfonyloxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33BrN2O7S/c1-36-18-6-9-20-21-10-11-32-15-16-12-25(39-40(34,35)19-7-4-17(30)5-8-19)28(37-2)26(29(33)38-3)22(16)14-24(32)27(21)31-23(20)13-18/h4-9,13,16,22,24-26,28,31H,10-12,14-15H2,1-3H3/t16-,22+,24-,25-,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSOQGFEQNOXNW-GXTCVXTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33BrN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747217 | |

| Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262-67-5 | |

| Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。